

# A Comparative Guide to α7 nAChR Agonists: AZD0328 vs. SSR180711

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD0328  |           |
| Cat. No.:            | B1665928 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent  $\alpha 7$  nicotinic acetylcholine receptor (nAChR) agonists: **AZD0328** and SSR180711. The information presented is collated from preclinical studies to assist researchers in evaluating these compounds for therapeutic development, particularly in the context of cognitive and neurological disorders.

At a Glance: Kev Differences

| Feature                  | AZD0328                                                                  | SSR180711                                                                    |
|--------------------------|--------------------------------------------------------------------------|------------------------------------------------------------------------------|
| Agonist Type             | Full Agonist                                                             | Partial Agonist                                                              |
| Potency (Human α7)       | High (Ki ≈ 3.0 nM)                                                       | High (Ki ≈ 14 nM)[1]                                                         |
| Selectivity              | High selectivity over other nAChRs, but equipotent at 5-HT3 receptors[2] | High selectivity for α7 nAChRs                                               |
| Reported In Vivo Effects | Enhances cortical dopamine release, improves learning and attention[1]   | Increases acetylcholine and dopamine release, enhances episodic memory[3][4] |
| Development Status       | Investigational                                                          | Investigational                                                              |



#### **Quantitative Data Comparison**

The following tables summarize the key quantitative parameters for **AZD0328** and SSR180711 based on available preclinical data.

Table 1: Receptor Binding Affinity (Ki. nM)

| Compound  | Human α7<br>nAChR | Rat α7 nAChR | Human 5-HT3A | Rat α4β2<br>nAChR |
|-----------|-------------------|--------------|--------------|-------------------|
| AZD0328   | 3.0               | 4.7          | 12           | 140               |
| SSR180711 | 14[1]             | 22[1]        | -            | >10,000           |

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (EC50 and Intrinsic Activity)

| Compound                  | Species/Syste<br>m               | EC50                 | Intrinsic<br>Activity | Agonist Type       |
|---------------------------|----------------------------------|----------------------|-----------------------|--------------------|
| AZD0328                   | Human α7<br>(Xenopus<br>oocytes) | 338 nM               | 65%                   | Partial Agonist    |
| Rat α7                    | 150 nM                           | 61%                  | Partial Agonist       | _                  |
| Human α7                  | 2.9 μM (whole cell current)      | 101% (vs ACh)<br>[2] | Full Agonist[2]       |                    |
| SSR180711                 | Human α7<br>(Xenopus<br>oocytes) | 4.4 μM[3]            | 51%[3]                | Partial Agonist[3] |
| Human α7<br>(GH4C1 cells) | 0.9 μM[3]                        | 36%[3]               | Partial Agonist[3]    |                    |

EC50 represents the concentration for 50% of maximal response. Intrinsic activity is relative to a full agonist (e.g., Acetylcholine). Note that one source describes **AZD0328** as a full agonist[2], while another describes it as a partial agonist.



**Table 3: Pharmacokinetic Parameters** 

| Compoun<br>d  | Species | Route | Tmax                                            | Cmax | Half-life<br>(t1/2)     | Bioavaila<br>bility (F)                            |
|---------------|---------|-------|-------------------------------------------------|------|-------------------------|----------------------------------------------------|
| AZD0328       | Rat     | Oral  | 2 hours (for<br>peak<br>dopamine<br>release)[1] | -    | -                       | CNS Penetrant[ 2]                                  |
| SSR18071<br>1 | Mouse   | p.o.  | -                                               | -    | -                       | Rapid brain<br>penetration<br>(ID50=8<br>mg/kg)[1] |
| Rat           | i.p.    | -     | -                                               | -    | Rapid brain penetration |                                                    |

Data for a direct comparative pharmacokinetic profile is limited. The table reflects available information.

## Signaling Pathways and Experimental Workflows α7 nAChR Signaling Pathway

Activation of the  $\alpha$ 7 nAChR, a ligand-gated ion channel, leads to an influx of cations, most notably Ca2+. This increase in intracellular calcium triggers downstream signaling cascades implicated in neurotransmitter release, synaptic plasticity, and neuroprotection.





Click to download full resolution via product page

 $\alpha 7$  nAChR activation and downstream signaling.

## **Experimental Workflow: Agonist Evaluation**

The evaluation of novel  $\alpha 7$  nAChR agonists typically follows a multi-step process from in vitro characterization to in vivo efficacy models.





Click to download full resolution via product page

Typical workflow for  $\alpha$ 7 nAChR agonist evaluation.

### Logical Comparison: AZD0328 vs. SSR180711

This diagram highlights the key distinguishing features between the two agonists.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Selective alpha7 nicotinic receptor activation by AZD0328 enhances cortical dopamine release and improves learning and attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD0328 [openinnovation.astrazeneca.com]
- 3. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to α7 nAChR Agonists: AZD0328 vs. SSR180711]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665928#azd0328-versus-ssr180711-as-7-nachragonists]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com